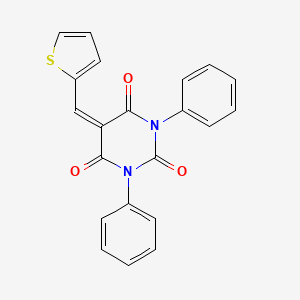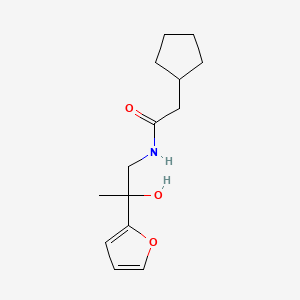
2-cyclopentyl-N-(2-(furan-2-yl)-2-hydroxypropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopentyl-N-(2-(furan-2-yl)-2-hydroxypropyl)acetamide, also known as CPP-ACP, is a bioactive compound that has gained significant attention in the scientific community for its various applications in dentistry and oral health. CPP-ACP is a derivative of casein phosphopeptide (CPP) and has been shown to have significant benefits in the prevention and treatment of dental caries.
Applications De Recherche Scientifique
Stereoselective Synthesis in Organic Chemistry
2-Cyclopentyl-N-(2-(furan-2-yl)-2-hydroxypropyl)acetamide plays a role in the stereoselective synthesis of complex organic compounds. For instance, its structural components, such as the furan derivatives, have been utilized in oxidative cyclizations leading to spirobutenolide acetals. This methodology has facilitated asymmetric syntheses of tricyclic spirobutenolide precursors, crucial in the creation of lituarines A-C, showcasing its application in generating bioactive molecules with potential pharmacological benefits (Robertson et al., 2004).
Chemical Synthesis and Rearrangements
Research has demonstrated the compound's relevance in chemical synthesis processes, such as the Betti reaction, leading to unexpected secondary carbo-Piancatelli rearrangements. This involves condensing furan derivatives with other organic compounds, evidencing the chemical versatility and potential for creating novel organic structures (Gutnov et al., 2019).
Renewable Resource Conversion
The compound and its related derivatives have been explored for converting renewable resources into valuable chemicals. Studies into the reactivity of similar amide compounds have led to the hydrolysis and reduction processes, transforming them into amino-substituted and alcohol derivatives. This illustrates the compound's potential in advancing sustainable chemical processes and the creation of renewable materials (Liu et al., 2017).
Novel Organic Compound Synthesis
Further, its structural motifs are instrumental in the novel synthesis of organic compounds, such as the development of cyclopentenone and furan derivatives from mycelia or through pyrolysis methods. These syntheses contribute to the diversification of organic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science (Zhang & Xuan, 2008), (Franich et al., 1984).
Cascade Reactions for Diverse Organic Synthesis
The structural elements related to this compound are pivotal in cascade reactions. For example, palladium-catalyzed reactions involving similar compounds have been developed to synthesize 2-ene-1,4-diones, 4-hydroxycyclopent-2-en-1-ones, and 2-(furan-3-yl)acetamides. This demonstrates the role of such compounds in facilitating complex chemical transformations for creating a wide range of organic molecules (He et al., 2018).
Propriétés
IUPAC Name |
2-cyclopentyl-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(17,12-7-4-8-18-12)10-15-13(16)9-11-5-2-3-6-11/h4,7-8,11,17H,2-3,5-6,9-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGODMFHZIMKNPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1CCCC1)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
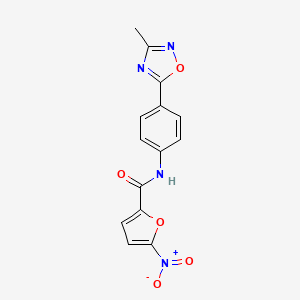
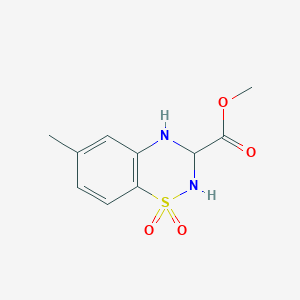
![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2677033.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2677040.png)
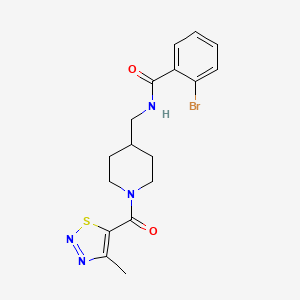

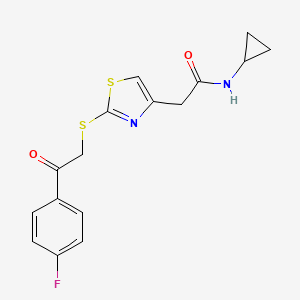

![2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile](/img/structure/B2677045.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2677048.png)
![3-Chloro-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2677049.png)
